molecular formula C14H16ClFN4 B11825171 4-(3-fluoro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride

4-(3-fluoro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B11825171
M. Wt: 294.75 g/mol
InChI Key: BEXQUBWDEDDRSA-UHFFFAOYSA-N
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Description

4-(3-fluoro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated phenyl ring and a triazole moiety, making it a valuable candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluorinated Phenyl Ring:

    Attachment of the Triazole Moiety: The triazole ring is introduced via a cyclization reaction, often using azide and alkyne precursors under copper-catalyzed conditions.

    Formation of the Tetrahydropyridine Ring: This step involves the reduction of a pyridine ring to form the tetrahydropyridine structure.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form dihydropyridine or piperidine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Dihydropyridine or piperidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and the fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. The triazole moiety is a common feature in many drugs, and the fluorinated phenyl ring can improve the compound’s pharmacokinetic properties.

Industry

In the industrial sector, this compound is used in the development of new materials and agrochemicals. Its unique structure can impart desirable properties to polymers and other industrial products.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-fluoro-4-(1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
  • 4-(3-chloro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
  • 4-(3-fluoro-4-(1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine

Uniqueness

The uniqueness of 4-(3-fluoro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride lies in its combination of a fluorinated phenyl ring and a methylated triazole moiety. This combination can enhance the compound’s chemical stability, bioactivity, and pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C14H16ClFN4

Molecular Weight

294.75 g/mol

IUPAC Name

4-[3-fluoro-4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride

InChI

InChI=1S/C14H15FN4.ClH/c1-19-9-17-14(18-19)12-3-2-11(8-13(12)15)10-4-6-16-7-5-10;/h2-4,8-9,16H,5-7H2,1H3;1H

InChI Key

BEXQUBWDEDDRSA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)C2=C(C=C(C=C2)C3=CCNCC3)F.Cl

Origin of Product

United States

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